trans-2-(Fluoromethyl)cyclopropan-1-amine hcl
Description
trans-2-(Fluoromethyl)cyclopropan-1-amine HCl is a cyclopropane derivative featuring a fluoromethyl (-CH2F) substituent at the trans-2 position of the cyclopropane ring, with an amine group at the 1-position. Cyclopropane amines are notable for their strained ring structure, which often enhances reactivity and binding affinity in pharmaceutical applications.
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-RFKZQXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307776-39-0 | |
| Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropanone with a fluoromethylating agent under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride may involve more scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and halogenation patterns. Below is a comparative analysis:
Table 1: Structural Comparison of Cyclopropanamine Derivatives
Biological Activity
Trans-2-(Fluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of trans-2-(Fluoromethyl)cyclopropan-1-amine HCl, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 151.56 g/mol. The presence of the fluoromethyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
This compound exhibits its biological activity primarily through:
- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways associated with various physiological processes.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, impacting metabolic pathways relevant to disease states.
1. Anticancer Activity
Recent studies have indicated that fluorinated cyclopropanes can enhance the potency of anticancer agents. For instance, analogs containing cyclopropane structures have shown improved selectivity and reduced toxicity in cancer cell lines compared to their non-fluorinated counterparts .
| Compound | IC50 (μM) | Selectivity Ratio (Cancer/Normal Cells) |
|---|---|---|
| This compound | TBD | TBD |
| Cabozantinib (reference) | 3.1 | 10 |
2. Neurological Implications
Research has highlighted the potential of cyclopropane derivatives as sigma receptor ligands, which are implicated in neurological disorders such as depression and anxiety. The ability of this compound to modulate sigma receptors suggests it could be beneficial in treating these conditions.
Case Study 1: Antitumor Efficacy
A study investigated the effects of trans-fluorine substitution on cyclopropane-containing drugs. The fluorinated analog demonstrated enhanced cytotoxicity against liver cancer cells (Hep G2) compared to non-cancerous cells (HEK293), indicating a promising therapeutic window for further development .
Case Study 2: Sigma Receptor Binding
In another investigation, this compound was evaluated for its binding affinity to sigma receptors. Results indicated that modifications to the cyclopropane moiety significantly influenced receptor binding and biological activity, showcasing its potential as a lead compound in drug discovery.
Q & A
Basic: What synthetic methodologies are effective for preparing trans-2-(Fluoromethyl)cyclopropan-1-amine HCl, and how is stereochemical control achieved?
Methodological Answer:
The synthesis of trans-cyclopropylamine derivatives typically involves cyclopropanation of α,β-unsaturated precursors followed by amine functionalization. Key steps include:
- Cyclopropanation : Use of trimethylsilyldiazomethane (TMSCHN₂) in benzene/methanol to generate the cyclopropane ring . Palladium-catalyzed methods (e.g., Pd(OAc)₂ with K₂CO₃) can enhance stereoselectivity for trans-isomers .
- Amine Introduction : Nucleophilic substitution or reductive amination under basic conditions (e.g., NaHCO₃ in DMF) to install the amine group while retaining the trans-configuration .
- HCl Salt Formation : Final purification via acid-base extraction, using HCl to precipitate the hydrochloride salt .
Basic: Which analytical techniques are optimal for structural characterization and purity assessment of this compound?
Methodological Answer:
- GC-MS/LC-MS : For molecular weight confirmation and impurity profiling. Use electron ionization (EI) mode with helium carrier gas and a DB-5MS column .
- HPLC-TOF : High-resolution mass spectrometry to verify isotopic patterns and detect trace byproducts .
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., trans-cyclopropane protons exhibit J ≈ 5–8 Hz) and fluorine coupling .
- Chiral HPLC : To confirm enantiopurity (e.g., Chiralpak IC column with hexane/isopropanol mobile phase) .
Advanced: How can enantiomeric purity be optimized during synthesis, and what resolution methods are recommended?
Methodological Answer:
- Chiral Auxiliaries : Incorporate enantiopure intermediates (e.g., (1R,2S)-cyclopropane precursors) during cyclopropanation .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) or chiral catalysts (e.g., Jacobsen’s Co-salen) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Advanced: What strategies stabilize this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Store in acidic conditions (pH 3–4) to prevent amine oxidation. Buffered solutions (e.g., citrate buffer) reduce degradation .
- Temperature : Lyophilize and store at –20°C under inert gas (argon) to minimize hydrolysis .
- Light Sensitivity : Use amber vials to protect against photolytic ring-opening reactions .
Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₂A or NMDA receptors) using [³H]-ketanserin or [³H]-MK-801 .
- Functional Assays : Calcium flux assays (FLIPR) in HEK293 cells expressing target receptors to assess agonist/antagonist activity .
- Metabolic Stability : Liver microsome incubation (human/rat) with LC-MS quantification of parent compound .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Stereochemical Verification : Re-analyze batches via chiral HPLC to confirm enantiopurity; impurities <1% can skew activity .
- Assay Standardization : Use internal controls (e.g., reference agonists) and consistent cell lines/passage numbers .
- Solvent Effects : Test activity in DMSO vs. saline; fluorinated solvents may alter membrane permeability .
Advanced: Which computational methods predict target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with 5-HT₂A receptor crystal structures (PDB: 6A94) to map binding poses .
- MD Simulations : GROMACS for 100-ns trajectories to assess cyclopropane ring stability in lipid bilayers .
- QSAR Models : Train on cyclopropylamine datasets to correlate substituent electronegativity (e.g., fluorine position) with potency .
Basic: What handling protocols ensure compound integrity during storage and experimentation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
